molecular formula C6H13NO2 B1293545 Hexanamide, N-hydroxy- CAS No. 4312-93-0

Hexanamide, N-hydroxy-

Cat. No. B1293545
CAS RN: 4312-93-0
M. Wt: 131.17 g/mol
InChI Key: FWPKDESKJMMUSR-UHFFFAOYSA-N
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Description

Hexanamide, N-hydroxy- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of hexanamide and has been found to have a wide range of biochemical and physiological effects. In

Scientific Research Applications

  • Pest and Disease Resistance in Cereals Hydroxamic acids like 4-hydroxy-1,4-benzoxazin-3-ones, related to N-hydroxy-hexanamide, are extensively studied for their role in host plant resistance to pests and diseases. They are crucial in defending cereals against insects, fungi, bacteria, detoxifying herbicides, and contributing to allelopathic effects in crops (Niemeyer, 1988).

  • Chromatographic Applications N-(2-hydroxy-ethoxyethyl)-hexanamide, a compound related to N-hydroxy-hexanamide, has been studied as a liquid chromatographic mobile phase modifier. Its comparison with similar compounds has revealed significant effects on retention in chromatographic processes (Gangoda & Gilpin, 1988).

  • Antileukemia Research A specific derivative, N‐hydroxy‐6‐({(2E)‐2‐[(3‐nitrophenyl)methylidene]hydrazinecarbothioyl}amino)hexanamide, has shown potential as an antileukemia agent. It inhibits the proliferation of drug-resistant K562/A02 cells overexpressing P‐gp and induces apoptosis, suggesting its promise in leukemia treatment (Gu et al., 2020).

  • Anticancer Drug Delivery Studies on hydroxyethyl starch (HES) as a carrier for methotrexate, an anticancer drug, indicate the potential of HES (structurally related to N-hydroxy-hexanamide) in improving drug delivery and treatment efficacy in anticancer therapies (Goszczyński et al., 2014).

  • Crystallography and Water Interaction Studies Research on N,N'-1,2-ethanediyl-bis(6-hydroxy-hexanamide) crystals, which bear structural similarities to N-hydroxy-hexanamide, has provided insights into the interactions of water with these types of crystals. This has implications for understanding hydrogen bonding geometries in related compounds (Hess et al., 2009).

  • Analytical Chemistry and Sugar Estimation Studies involving n-hexanamide (related to N-hydroxy-hexanamide) have explored its interference in the estimation of sugars by reductometric methods, contributing to the field of analytical chemistry (Strange et al., 1955).

Safety and Hazards

“Hexanamide, N-hydroxy-” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

Future research directions could involve exploring the potential of “Hexanamide, N-hydroxy-” in various applications. For instance, the hexosamine biosynthetic pathway, which utilizes compounds like “Hexanamide, N-hydroxy-”, has been identified as a potential target for cancer treatment .

Mechanism of Action

Target of Action

N-Hydroxyhexanamide, also known as Hexanohydroxamic acid or Hexanamide, N-hydroxy-, is a compound that has been researched for its potential anti-tumor properties . It is known to be a histone deacetylase (HDAC) inhibitor . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for gene regulation, cell cycle progression, and developmental events.

Mode of Action

As an HDAC inhibitor, N-Hydroxyhexanamide interacts with its targets by blocking the action of HDACs. This inhibition prevents the removal of acetyl groups from the histones, leading to a more relaxed DNA structure. This change can affect gene expression, potentially leading to the suppression of tumor growth .

Biochemical Pathways

The inhibition of HDACs can lead to an increase in acetylation levels of intracellular proteins, which can have downstream effects on various cellular processes .

Result of Action

The primary molecular effect of N-Hydroxyhexanamide’s action is the increased acetylation of histones due to the inhibition of HDACs. This change can lead to alterations in gene expression, which can have various cellular effects. For instance, changes in the expression of genes related to cell growth and division could potentially lead to the suppression of tumor growth .

Biochemical Analysis

Biochemical Properties

Hexanamide, N-hydroxy-, plays a significant role in biochemical reactions, particularly in the inhibition of lysine deacetylation. This compound interacts with enzymes such as histone deacetylases (HDACs), which are crucial for regulating gene expression through the removal of acetyl groups from lysine residues on histone proteins . By inhibiting HDACs, Hexanamide, N-hydroxy-, can alter the acetylation status of histones, thereby influencing chromatin structure and gene expression. Additionally, this compound has been shown to interact with other proteins involved in angiogenesis and tumor growth, further highlighting its importance in biochemical pathways .

Cellular Effects

Hexanamide, N-hydroxy-, exerts various effects on different cell types and cellular processes. One of its primary effects is the inhibition of angiogenesis, which is the formation of new blood vessels from pre-existing ones. This process is critical for tumor growth and metastasis. By inhibiting angiogenesis, Hexanamide, N-hydroxy-, can reduce tumor growth and proliferation . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of HDACs and other enzymes involved in these processes .

Molecular Mechanism

The molecular mechanism of action of Hexanamide, N-hydroxy-, involves its interaction with HDACs, leading to the inhibition of lysine deacetylation. This inhibition results in increased acetylation of histone proteins, which can alter chromatin structure and gene expression . Additionally, Hexanamide, N-hydroxy-, may interact with other biomolecules, such as transcription factors and co-regulators, to modulate gene expression further. The compound’s ability to inhibit angiogenesis is also linked to its effects on the expression of angiogenic factors and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Hexanamide, N-hydroxy-, have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that Hexanamide, N-hydroxy-, can maintain its inhibitory effects on HDACs and angiogenesis over extended periods, although its potency may decrease due to degradation . Long-term exposure to this compound has been associated with sustained changes in gene expression and cellular metabolism, highlighting its potential for therapeutic applications .

Dosage Effects in Animal Models

The effects of Hexanamide, N-hydroxy-, vary with different dosages in animal models. At lower doses, the compound effectively inhibits HDAC activity and angiogenesis without causing significant toxicity . At higher doses, Hexanamide, N-hydroxy-, may exhibit toxic effects, including hepatotoxicity and neurotoxicity . These adverse effects are likely due to the compound’s impact on essential cellular processes and the accumulation of toxic metabolites. Therefore, careful dosage optimization is necessary to maximize the therapeutic benefits of Hexanamide, N-hydroxy-, while minimizing its potential side effects .

Metabolic Pathways

Hexanamide, N-hydroxy-, is involved in several metabolic pathways, including the hexosamine biosynthetic pathway (HBP). This pathway is crucial for producing amino sugars, such as uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), which are essential for glycoprotein and glycoconjugate biosynthesis . Hexanamide, N-hydroxy-, interacts with enzymes such as glutamine fructose-6-phosphate amidotransferase (GFAT) and glucosamine-phosphate N-acetyltransferase (GNPNAT), which are key regulators of the HBP . By modulating these enzymes’ activity, Hexanamide, N-hydroxy-, can influence metabolic flux and metabolite levels, impacting cellular homeostasis and function .

Transport and Distribution

The transport and distribution of Hexanamide, N-hydroxy-, within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, Hexanamide, N-hydroxy-, may bind to specific proteins that facilitate its distribution to different cellular compartments . The compound’s localization and accumulation within tissues depend on factors such as its chemical properties, the presence of transporters, and the cellular environment .

Subcellular Localization

Hexanamide, N-hydroxy-, exhibits specific subcellular localization patterns that influence its activity and function. Studies have shown that this compound can localize to the nucleus, where it interacts with HDACs and other nuclear proteins to modulate gene expression . Additionally, Hexanamide, N-hydroxy-, may be found in the cytoplasm and other organelles, where it can affect various cellular processes . The compound’s subcellular localization is likely determined by targeting signals and post-translational modifications that direct it to specific compartments .

properties

IUPAC Name

N-hydroxyhexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-2-3-4-5-6(8)7-9/h9H,2-5H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPKDESKJMMUSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9063405
Record name Hexanamide, N-hydroxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4312-93-0
Record name N-Hydroxyhexanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4312-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexanohydroxamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004312930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanamide, N-hydroxy-
Source EPA Chemicals under the TSCA
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Record name Hexanamide, N-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9063405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexanohydroxamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name HEXANOHYDROXAMIC ACID
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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